molecular formula C17H17BrN2O B2476962 1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 950353-71-6

1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2476962
CAS No.: 950353-71-6
M. Wt: 345.24
InChI Key: NNMQUJGYLNZYAA-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Biochemical Analysis

Preparation Methods

The synthesis of 1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.

    Reaction Conditions: The reaction between these starting materials is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions to facilitate the formation of the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(4-Bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new therapeutic agents.

    Biology: The compound’s interactions with biological systems are studied to understand its potential effects on various biological pathways.

    Medicine: Research is conducted to explore its potential as a therapeutic agent for conditions such as anxiety, epilepsy, and insomnia.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

1-[(4-Bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can be compared with other benzodiazepines, such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, the presence of the bromophenyl group in this compound imparts unique chemical properties and potential applications. For instance, the bromine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to GABA receptors.

Similar Compounds

  • Diazepam
  • Lorazepam
  • Clonazepam
  • Alprazolam
  • Midazolam

These compounds are widely used in clinical practice for their anxiolytic, sedative, and anticonvulsant effects, and their comparison with this compound helps highlight its unique features and potential advantages.

Properties

IUPAC Name

5-[(4-bromophenyl)methyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O/c1-12-10-19-15-4-2-3-5-16(15)20(17(12)21)11-13-6-8-14(18)9-7-13/h2-9,12,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMQUJGYLNZYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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